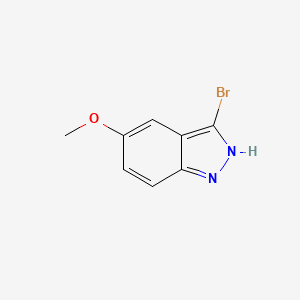

3-Bromo-5-methoxy-1H-indazole

Descripción general

Descripción

3-Bromo-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a bromine atom at the third position and a methoxy group at the fifth position of the indazole ring imparts unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-1H-indazole typically involves the bromination of 5-methoxy-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed reactions:

Nucleophilic Substitution

- Reagents/Conditions : Amines (e.g., NH₃, alkyl amines), thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or NaH.

- Products : Substituted indazoles (e.g., 3-amino-5-methoxy-1H-indazole or 3-thiol derivatives) .

Buchwald-Hartwig Amination

- Reagents/Conditions : Palladium catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and amines under inert atmospheres.

- Products : Aryl amine derivatives with retained methoxy functionality .

Cross-Coupling Reactions

The bromine atom facilitates coupling reactions for constructing complex scaffolds:

Suzuki-Miyaura Coupling

- Reagents/Conditions : Pd(PPh₃)₄, aryl/heteroaryl boronic acids, and bases (K₃PO₄) in toluene/ethanol mixtures at 80–100°C.

- Products : Biaryl indazoles (e.g., 3-aryl-5-methoxy-1H-indazole) .

- Example : Coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-5-methoxy-1H-indazole .

Heck Coupling

- Reagents/Conditions : Pd(OAc)₂, alkenes (e.g., styrene), and bases (Et₃N) in DMF at 120°C.

- Products : Alkenylated indazoles (e.g., 3-vinyl-5-methoxy-1H-indazole) .

Oxidation and Reduction

The indazole core and substituents undergo redox transformations:

Oxidation

- Methoxy Group Oxidation :

Reduction

Functionalization at Nitrogen

The NH group of indazole participates in alkylation and acylation:

N-Alkylation

- Reagents/Conditions : Alkyl halides (e.g., CH₃I) with NaH in THF.

- Products : 1-alkyl-3-bromo-5-methoxyindazoles .

N-Acylation

Antimicrobial Derivatives

Phenethyl-substituted indazole-imidazole hybrids (e.g., 26 ) exhibited MIC ≤ 0.25 µg/mL against MRSA without cytotoxicity .

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Activity:

Research indicates that indazole derivatives, including 3-bromo-5-methoxy-1H-indazole, exhibit significant antimicrobial properties. For example, studies have shown activity against various strains of Candida species, with minimum inhibitory concentrations (MICs) ranging from 3.807 mM to 15.227 mM against Candida albicans and Candida glabrata respectively .

Anticancer Potential:

The compound has also been investigated for its anticancer properties. Certain modifications of indazole derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of bromine substituents is associated with increased potency in these compounds .

Comprehensive Data Table

Case Study 1: Anticandidal Activity Evaluation

In a study evaluating the anticandidal activity of various indazole derivatives, compounds with carboxylic acid groups exhibited enhanced activity against C. albicans and C. glabrata. Notably, derivatives that included methyl and bromo substitutions showed improved efficacy compared to their unsubstituted counterparts.

| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| 3a | 3.807 | 15.227 |

| 3c | 4.500 | 12.000 |

| 10g | 2.500 | 10.000 |

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of indazole derivatives revealed that certain modifications led to significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The presence of halogen substituents like bromine was associated with increased potency in these compounds.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-methoxy-1H-indazole is primarily based on its ability to interact with specific molecular targets. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact pathways involved may vary depending on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-1H-indazole: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.

5-Methoxy-1H-indazole: Lacks the bromine atom, which can affect its substitution reactions and overall reactivity.

3-Chloro-5-methoxy-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and potential biological activities.

Uniqueness

3-Bromo-5-methoxy-1H-indazole is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical properties and biological activities

Actividad Biológica

3-Bromo-5-methoxy-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the indazole ring. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For example, it has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting its potential as an antimicrobial agent . Further studies have identified derivatives with even lower MIC values, indicating that structural modifications can enhance efficacy against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of indazole derivatives, including this compound, were tested against various cancer cell lines. Notably, compounds related to this indazole showed significant cytotoxic activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. For instance, one derivative demonstrated a GI50 value of 0.06 µM against MCF7 cells, outperforming the positive control drug irinotecan .

Table 1 summarizes the anticancer activity of selected indazole derivatives:

| Compound | Cancer Cell Line | GI50 (µM) | Comparison to Control |

|---|---|---|---|

| 8a | MCF7 | 0.06 | 6-fold more potent than irinotecan |

| 8h | HCT116 | 0.33 | Twice as potent as irinotecan |

| 6o | K562 | 5.15 | Selective for normal cells (HEK-293) |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, its inhibition of cytochrome P450 enzymes, particularly CYP1A2, suggests a role in modulating drug metabolism. Additionally, studies indicate that indazole derivatives can induce apoptosis in cancer cells by affecting pathways involving Bcl2 family members and the p53/MDM2 axis .

Case Studies and Research Findings

Several research studies have highlighted the potential applications of this compound:

- Antimicrobial Screening : A study screened various indazole derivatives for their activity against MRSA and found that structural modifications could significantly enhance their potency .

- Anticancer Investigations : Another research effort focused on the cytotoxic effects of indazole derivatives against multiple cancer cell lines, revealing that certain compounds exhibited superior activity compared to established chemotherapeutics .

- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could inhibit critical pathways involved in cell survival and proliferation, making them promising candidates for further development as therapeutic agents .

Propiedades

IUPAC Name |

3-bromo-5-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXBJKOXIFDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646303 | |

| Record name | 3-Bromo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-30-2 | |

| Record name | 3-Bromo-5-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.